molecular formula C16H14N2O4S B2764516 N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide CAS No. 325780-21-0

N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide

Cat. No.: B2764516
CAS No.: 325780-21-0
M. Wt: 330.36
InChI Key: YAQXNZVHTSFPFU-UHFFFAOYSA-N
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Description

N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide is a synthetic organic compound that features a chromenone (coumarin) moiety linked to a thiazole ring, which is further connected to a propionamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide typically involves the following steps:

    Formation of the Chromenone Moiety: The chromenone structure can be synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Coupling Reaction: The chromenone and thiazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Amidation: The final step involves the amidation of the thiazole intermediate with propionyl chloride to form the propionamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the chromenone moiety can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The carbonyl groups in the chromenone and thiazole rings can be reduced to alcohols under suitable conditions.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, due to the electron-donating nature of the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of alkylated or acylated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, this compound is investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities. The presence of both chromenone and thiazole moieties, known for their bioactivity, makes it a promising candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. Studies have shown that compounds with similar structures exhibit significant pharmacological activities, including enzyme inhibition and receptor modulation.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the chromenone moiety’s ability to absorb and emit light.

Mechanism of Action

The mechanism of action of N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide involves its interaction with various molecular targets. The chromenone moiety can intercalate with DNA, inhibiting replication and transcription processes. The thiazole ring can interact with enzymes, potentially inhibiting their activity by binding to the active site or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(6-hydroxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propionamide group.

Uniqueness

N-(4-(6-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)propionamide is unique due to the specific combination of the methoxy group on the chromenone moiety and the propionamide group on the thiazole ring. This combination may confer distinct biological activities and physicochemical properties compared to its analogs.

Properties

IUPAC Name

N-[4-(6-methoxy-2-oxochromen-3-yl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-3-14(19)18-16-17-12(8-23-16)11-7-9-6-10(21-2)4-5-13(9)22-15(11)20/h4-8H,3H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQXNZVHTSFPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=CS1)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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